N-(2,4-dimethoxyphenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide is a complex organic compound that belongs to a class of heterocyclic compounds known for their diverse biological activities. This compound features a unique molecular structure that integrates a pyrazolo-triazine moiety with aromatic substituents, which may contribute to its potential pharmacological properties.
The compound can be synthesized through various organic chemistry techniques, often involving multiple steps to construct the pyrazolo[1,5-d][1,2,4]triazin core and subsequent modifications to introduce the desired substituents. The synthesis typically requires specialized reagents and controlled reaction conditions to ensure high purity and yield.
This compound is classified under heterocyclic compounds due to the presence of nitrogen-containing rings. It may also be categorized based on its potential applications in medicinal chemistry, particularly in the development of new therapeutic agents.
The synthesis of N-(2,4-dimethoxyphenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide generally involves several key steps:
Optimizing reaction conditions such as temperature, solvent choice, and reaction time is crucial for maximizing yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are often employed for purification and analysis of the final product.
The molecular formula for N-(2,4-dimethoxyphenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide is with a molecular weight of 408.46 g/mol.
Property | Value |
---|---|
Molecular Formula | C22H24N6O3 |
Molecular Weight | 408.46 g/mol |
IUPAC Name | N-(2,4-dimethoxyphenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide |
InChI | InChI=1S/C22H24N6O3/c1-10-14-20(12)21(25)22(26)19(15-11-13-17(23)24)16(18(27)28)29/h10-13H,14H2,(H,23,24)(H,25,26) |
Canonical SMILES | CC(C(=O)N(Cc1ccc(OCC)c(c1)OC)c(c(c(c(c(c(c(c(c(c(c(c(c(c(c(c(c(c(c(c(c))))))))))))))))))))) |
N-(2,4-dimethoxyphenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide can participate in various chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for N-(2,4-dimethoxyphenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide likely involves its interaction with specific biological targets such as enzymes or receptors.
Upon binding to these targets:
This mechanism makes it a valuable candidate for further research in pharmacology and medicinal chemistry.
The physical properties of N-(2,4-dimethoxyphenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide include:
Key chemical properties include:
These properties are essential for determining its applications in scientific research and potential therapeutic uses.
N-(2,4-dimethoxyphenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide has several promising applications:
CAS No.: 87913-26-6
CAS No.: 146725-34-0
CAS No.: 14729-29-4
CAS No.: 33776-88-4
CAS No.: 3663-42-1
CAS No.: 92292-84-7